molecular formula C18H17NO3S B6335067 [5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95% CAS No. 881673-30-9

[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%

Cat. No. B6335067
M. Wt: 327.4 g/mol
InChI Key: BATADFLRDQPWHT-UHFFFAOYSA-N
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Description

“[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%” is a chemical compound with the molecular formula C18H17NO3S and a molecular weight of 327.4 g/mol. It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the combination of different pharmacophores in a pyrrole ring system . For instance, a method was developed for the synthesis of substituted pyrroles via palladium(II)-catalyzed alkenyl C–H activation oxidative annulations of enamides with alkynes .


Molecular Structure Analysis

The molecular structure of “[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%” is based on the pyrrole ring system. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. More complex pyrroles can be generated by the reaction of secondary amines with α,β-unsaturated carbonyl compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse due to the presence of the pyrrole ring. The pyrrole ring can undergo electrophilic substitution reactions, similar to other aromatic compounds .


Physical And Chemical Properties Analysis

“[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%” is a solid compound. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Future Directions

Pyrrole and its derivatives have been the focus of many researchers due to their diverse therapeutic response profile . Future research may continue to explore this skeleton to its maximum potential against several diseases or disorders. This could involve the design and synthesis of new pyrrole compounds with different biological profiles .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATADFLRDQPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrol-3-yl}methanol

Synthesis routes and methods

Procedure details

A solution (30 mL) of ethyl 1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate (2.85 g) in tetrahydrofuran was cooled to −78° C., and a 1.5 mol/l toluene solution (12.8 mL) of diisobutylaluminum hydride was added dropwise over 30 min, and the mixture was further stirred at −78° C. for 1 hr. 1 mol/l Hydrochloric acid (20 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=6:1→1:1) to give the title compound as a brown oil (yield 2.29 g, 91%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
91%

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